molecular formula C20H15NO2 B12681969 2(1H)-Pyridinone, 1-(1-((1,1'-biphenyl)-4-ylcarbonyl)ethenyl)- CAS No. 108664-24-0

2(1H)-Pyridinone, 1-(1-((1,1'-biphenyl)-4-ylcarbonyl)ethenyl)-

Cat. No.: B12681969
CAS No.: 108664-24-0
M. Wt: 301.3 g/mol
InChI Key: KBLNPQMMYCILNR-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with a biphenyl group and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone: A simpler analog without the biphenyl and carbonyl groups.

    1-(1-((1,1’-Biphenyl)-4-ylcarbonyl)ethenyl)-: A compound lacking the pyridinone ring.

Uniqueness

2(1H)-Pyridinone, 1-(1-((1,1’-biphenyl)-4-ylcarbonyl)ethenyl)- is unique due to the combination of the pyridinone ring, biphenyl group, and carbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

108664-24-0

Molecular Formula

C20H15NO2

Molecular Weight

301.3 g/mol

IUPAC Name

1-[3-oxo-3-(4-phenylphenyl)prop-1-en-2-yl]pyridin-2-one

InChI

InChI=1S/C20H15NO2/c1-15(21-14-6-5-9-19(21)22)20(23)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H2

InChI Key

KBLNPQMMYCILNR-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C=CC=CC3=O

Origin of Product

United States

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